Product packaging for 4-(Trimethylsilylethynyl)benzophenone(Cat. No.:)

4-(Trimethylsilylethynyl)benzophenone

Cat. No.: B8295405
M. Wt: 278.4 g/mol
InChI Key: LWQBXZUXYSGARG-UHFFFAOYSA-N
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Description

4-(Trimethylsilylethynyl)benzophenone is a sophisticated synthetic building block that integrates a benzophenone photophore with a protected acetylene moiety. This unique structure makes it a valuable reagent for research and development in organic electronics and polymer chemistry. The benzophenone group is a well-known chromophore and photoinitiator, while the trimethylsilyl-protected ethynyl group serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as the Sonogashira reaction . The primary research value of this compound lies in its potential application as a precursor for novel organic semiconductors and photoactive materials. The molecular framework can be incorporated into larger conjugated systems designed for use in organic light-emitting diodes (OLEDs) or as molecular wires. Furthermore, the benzophenone moiety is widely utilized as an ultraviolet (UV) light filter and stabilizer in various materials . This compound could serve as an advanced intermediate for developing new UV-absorbing or stabilizing compounds with tailored properties for high-performance polymers and coatings. Handling of this material should be conducted in a well-ventilated laboratory setting using appropriate personal protective equipment. Researchers are responsible for ensuring full characterization (e.g., via NMR, MS) to confirm identity and purity for their specific applications. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in personal care or consumer products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18OSi B8295405 4-(Trimethylsilylethynyl)benzophenone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18OSi

Molecular Weight

278.4 g/mol

IUPAC Name

phenyl-[4-(2-trimethylsilylethynyl)phenyl]methanone

InChI

InChI=1S/C18H18OSi/c1-20(2,3)14-13-15-9-11-17(12-10-15)18(19)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

LWQBXZUXYSGARG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trimethylsilylethynyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of 4-(Trimethylsilylethynyl)benzophenone, offering precise information about the hydrogen, carbon, and silicon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aliphatic trimethylsilyl (B98337) (TMS) protons and the aromatic protons of the two phenyl rings.

The nine protons of the trimethylsilyl group are magnetically equivalent and therefore appear as a sharp, intense singlet in the upfield region of the spectrum, typically around δ 0.25 ppm. This characteristic chemical shift is indicative of protons attached to silicon in a TMS group.

The aromatic region of the spectrum, between δ 7.0 and 8.0 ppm, is more complex due to the presence of two different benzoyl ring systems. The protons on the unsubstituted phenyl ring typically exhibit multiplets characteristic of a monosubstituted benzene (B151609) ring. The protons ortho to the carbonyl group are the most deshielded. The protons on the silyl-substituted phenyl ring appear as two distinct doublets, a result of the para-substitution pattern which simplifies the spin-spin coupling. The protons ortho to the carbonyl group are expected to resonate further downfield (closer to δ 7.8-7.9 ppm) compared to the protons ortho to the silylethynyl group (closer to δ 7.5-7.6 ppm) due to the strong electron-withdrawing effect of the carbonyl functionality.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Si(CH₃)₃~ 0.25Singlet
Aromatic H (unsubstituted ring)~ 7.45 - 7.85Multiplet
Aromatic H (ortho to C≡C-Si)~ 7.50 - 7.65Doublet
Aromatic H (ortho to C=O)~ 7.75 - 7.90Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations of Carbon Framework

The ¹³C NMR spectrum provides a complete map of the carbon skeleton of this compound. The spectrum, typically recorded with proton decoupling, shows a series of sharp singlets corresponding to each unique carbon atom in the molecule.

The trimethylsilyl group gives rise to a signal in the far upfield region, near δ 0.0 ppm. The two sp-hybridized carbons of the ethynyl (B1212043) linker are observed in the δ 90-110 ppm range. The carbon attached to the silicon atom (C-Si) resonates at a slightly higher field than the carbon attached to the phenyl ring (C-Ar).

The aromatic region (δ 120-140 ppm) displays multiple signals for the inequivalent carbons of the two phenyl rings. Quaternary carbons, such as the one to which the ethynyl group is attached and the one bonded to the carbonyl group, are typically weaker in intensity. The most downfield signal in the spectrum corresponds to the carbonyl carbon, which is highly deshielded and appears at approximately δ 196 ppm, a characteristic value for benzophenone (B1666685) derivatives.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)
Si(CH₃)₃~ 0.0
-C≡C-Si~ 95 - 105
-C≡C-Ar~ 103 - 110
Aromatic C-H~ 128 - 133
Aromatic C (quaternary)~ 125 - 138
Carbonyl C=O~ 196

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Organosilicon Environments

²⁹Si NMR spectroscopy provides direct insight into the electronic environment of the silicon atom. For aryl(trimethylsilyl)alkynes, the ²⁹Si nucleus is typically shielded relative to the tetramethylsilane (TMS) standard. The chemical shift for this compound is expected to be in the range of δ -5 to -15 ppm. This upfield shift is characteristic of silicon atoms bonded to an sp-hybridized carbon atom within a conjugated system. The precise chemical shift can be influenced by the electronic nature of the substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the key functional groups and probing the conjugated π-system of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy of Alkyne and Carbonyl Stretches

The FT-IR spectrum of this compound is dominated by two characteristic and intense absorption bands that confirm the presence of the key functional groups.

A sharp, medium-intensity band appears in the range of 2150-2160 cm⁻¹. This absorption is unequivocally assigned to the C≡C stretching vibration of the internal alkyne, a region with few other interfering signals. The position of this band is typical for silyl-substituted alkynes.

The most intense absorption in the spectrum is the C=O stretching vibration of the benzophenone moiety, which is observed as a strong, sharp peak around 1660 cm⁻¹. The conjugation of the carbonyl group with the two aromatic rings slightly lowers its stretching frequency compared to non-conjugated ketones.

Interactive Data Table: Key FT-IR Absorption Frequencies
Functional GroupBond VibrationCharacteristic Frequency (cm⁻¹)Intensity
AlkyneC≡C Stretch~ 2155Medium, Sharp
KetoneC=O Stretch~ 1660Strong, Sharp
AromaticC=C Stretch~ 1600, 1500Medium
TrimethylsilylSi-C Stretch~ 1250, 840Strong

Raman Spectroscopy for Conjugated Systems

While FT-IR is excellent for observing polar functional groups like the carbonyl, Raman spectroscopy is particularly sensitive to the vibrations of non-polar, symmetric bonds and conjugated π-systems. In the Raman spectrum of this compound, the C≡C stretching vibration, which is of medium intensity in the IR, is expected to be a very strong and sharp band. This is due to the high polarizability of the triple bond within the extended conjugated system.

Furthermore, the symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, give rise to strong signals in the Raman spectrum, typically in the 1580-1610 cm⁻¹ region. The analysis of these modes provides valuable information about the electronic conjugation that extends from the unsubstituted phenyl ring, through the carbonyl group, across the second phenyl ring, and into the silylethynyl moiety.

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy provides a powerful lens through which to examine the photophysical properties of this compound. The interaction of the molecule with ultraviolet and visible light induces electronic transitions between different energy levels, and the subsequent relaxation pathways, whether radiative (fluorescence, phosphorescence) or non-radiative, offer deep insights into its molecular structure, excited-state dynamics, and potential applications in materials science.

Ultraviolet-Visible (UV-Vis) Absorption Studies and Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. In organic molecules, the absorption of UV or visible light is typically restricted to functional groups, known as chromophores, that have valence electrons with low excitation energies shu.ac.uk. The spectrum of this compound is primarily dictated by the benzophenone moiety, which acts as the principal chromophore.

The electronic transitions in benzophenone and its derivatives generally involve the promotion of electrons from non-bonding (n), pi (π), and sigma (σ) orbitals to unoccupied anti-bonding pi (π) or sigma (σ) orbitals shu.ac.ukyoutube.com. The most relevant transitions for UV-Vis spectroscopy occur in the 200–800 nm range and are typically the n → π* and π → π* transitions libretexts.org.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are characteristic of unsaturated systems, such as the aromatic rings and the carbonyl group in benzophenone. These transitions are generally high-energy and result in strong absorption bands (high molar absorptivity, ε) shu.ac.ukyoutube.com. For benzophenone itself, a strong absorption band corresponding to the π → π* transition is typically observed around 250 nm. The introduction of the trimethylsilylethynyl group at the para position is expected to cause a bathochromic (red) shift in this absorption band due to the extension of the π-conjugated system.

n → π Transitions:* This type of transition involves promoting an electron from a non-bonding orbital (n), such as one of the lone pairs on the carbonyl oxygen, to a π* anti-bonding orbital of the carbonyl group shu.ac.ukyoutube.com. These transitions are lower in energy than π → π* transitions and therefore occur at longer wavelengths, typically appearing as a weaker absorption band for benzophenone around 330-360 nm. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity (low molar absorptivity) shu.ac.uk.

The absorption mechanism in benzophenone derivatives involves the intramolecular hydrogen bond between the carbonyl group and a nearby hydroxyl group, if present nih.gov. While this compound lacks this specific interaction, the electronic properties of the substituents on the phenyl rings significantly influence the exact position (λmax) and intensity of these absorption bands nih.gov. Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift nih.gov.

Table 1: Typical Electronic Transitions in Benzophenone Derivatives

Transition TypeTypical Wavelength (λmax)Molar Absorptivity (ε)Description
π → π~250 nmHigh (1,000 - 10,000 L mol-1 cm-1)Allowed transition involving the promotion of an electron from a π bonding orbital to a π anti-bonding orbital. shu.ac.uk
n → π~330-360 nmLow (10 - 100 L mol-1 cm-1)Forbidden transition involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to a π anti-bonding orbital. shu.ac.uk

Fluorescence and Luminescence Spectroscopy

Following the absorption of light and excitation to a higher electronic state, a molecule can relax back to the ground state through various pathways. Luminescence spectroscopy studies the emission of light that occurs during this relaxation process. This can be in the form of fluorescence (from a singlet excited state) or phosphorescence (from a triplet excited state). Benzophenone and its derivatives are well-known for their efficient intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁), meaning they often exhibit strong phosphorescence, especially at low temperatures, but weak or negligible fluorescence at room temperature optica.orghitachi-hightech.com. Modest emission peaks observed between 410 and 580 nm in some benzophenone systems may be attributed to delayed fluorescence researchgate.net.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed wikipedia.orguci.edu. Its value ranges from 0 to 1.0 (or 0% to 100%) wikipedia.org. A quantum yield of 1.0 signifies that every absorbed photon results in an emitted photon wikipedia.org.

The quantum yield is determined by the relative rates of radiative decay (fluorescence, kf) and non-radiative decay processes (knr), which include internal conversion, intersystem crossing, and external conversion wikipedia.org.

ΦF = kf / (kf + Σknr)

There are two primary methods for determining the fluorescence quantum yield of a sample in a transparent solution:

Relative Method (Comparative Method): This is the most common approach. It involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield uci.edu. The method requires measuring the integrated fluorescence intensity and the absorbance of both the sample and the standard at the same excitation wavelength. The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX² / nST²)

Where:

ΦST is the quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

Subscripts X and ST refer to the unknown sample and the standard, respectively.

To ensure accuracy, measurements are typically performed on a series of dilute solutions (to avoid concentration quenching effects) and the integrated emission intensity is plotted against absorbance uci.edu. Quinine sulfate (B86663) in sulfuric acid and 9,10-diphenylanthracene in cyclohexane are commonly used standards bjraylight.comnist.gov.

Absolute Method: This method directly measures the quantum yield without reference to a standard. It typically employs an integrating sphere to collect all the light emitted from the sample bjraylight.com. The sample is placed inside the sphere and excited by a light beam. The sphere collects both the scattered excitation light and the emitted fluorescence. By comparing the integrated light intensity with and without the sample in the sphere, the number of absorbed and emitted photons can be directly determined, allowing for the calculation of the quantum yield bjraylight.com. While more complex, this method avoids uncertainties related to the quantum yield of the standard .

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules (AIEgens) are non-emissive or weakly emissive when molecularly dissolved in good solvents but become highly luminescent upon aggregation in poor solvents or in the solid state acs.orgsemanticscholar.orgrsc.org. This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where aggregation typically leads to a decrease in fluorescence intensity.

The mechanism behind AIE is often attributed to the Restriction of Intramolecular Motion (RIM). In the dissolved state, the excited molecules can lose their energy through non-radiative pathways facilitated by intramolecular rotations or vibrations of phenyl groups or other flexible parts of the molecule nih.gov. In the aggregated or solid state, these intramolecular motions are physically restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong light emission rsc.org.

While specific AIE studies on this compound are not widely reported, many benzophenone derivatives have been shown to exhibit AIE activity. For instance, benzophenone azine has been found to be AIE-active, with its solid-state fluorescence being tunable through thermal treatments acs.orgresearchgate.net. Similarly, introducing benzoyl groups to planar chromophores like pyrene can convert them into AIEgens rsc.org. The floppy phenyl moieties of the benzophenone core can induce intramolecular rotations that enhance non-radiative decay, a process that can be suppressed upon aggregation, making it a suitable platform for designing AIE-active materials nih.gov. The presence of the bulky trimethylsilyl group in this compound could potentially influence intermolecular packing in the aggregated state, which is a key factor in AIE.

Time-resolved spectroscopy is a powerful tool used to monitor the evolution of a molecule's excited state on timescales ranging from femtoseconds to milliseconds. Techniques like transient absorption (pump-probe) spectroscopy and time-resolved fluorescence spectroscopy can elucidate the rates and pathways of processes such as internal conversion, intersystem crossing, and intramolecular charge transfer.

In a typical pump-probe experiment, an initial ultrashort laser pulse (the pump) excites the sample. A second, delayed pulse (the probe) then measures the absorption spectrum of the excited molecules. By varying the time delay between the pump and probe pulses, a series of transient absorption spectra can be collected, providing a "movie" of the excited state's decay and transformation researchgate.net.

For benzophenone derivatives, excited-state dynamics are often complex and highly dependent on the solvent environment rsc.org. Following excitation to the S₁ (nπ*) state, benzophenone undergoes very rapid intersystem crossing (ISC) to the triplet manifold (T₁) on a picosecond timescale. Time-resolved studies can track the decay of the S₁ state and the corresponding rise of the T₁ state absorption.

The study of related systems provides insight into the expected behavior. For example, in trans-4-nitrostilbene, the excited S₁ state lifetime was found to decrease by three orders of magnitude (from ~60 ps to ~60 fs) by changing from a high-polarity to a nonpolar solvent rsc.org. This highlights the strong influence of solvent polarity on excited-state deactivation pathways. Time-resolved photoelectron imaging has also been used to observe rapid (<1 ps) intramolecular vibrational redistribution on the S₁ potential surface of phenol and its derivatives following excitation semanticscholar.org. Theoretical simulations, often combined with experimental data, are crucial for interpreting the complex dynamics and assigning transient signals to specific excited states chemrxiv.orgbuffalo.edu.

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound. In MS, a molecule is ionized, and the resulting charged species (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern serves as a molecular fingerprint, providing valuable structural information.

For this compound (C₂₀H₂₀OSi), the expected molecular weight is approximately 316.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 316.

The fragmentation of this molecule is predicted to follow pathways characteristic of both the benzophenone core and the trimethylsilyl (TMS) group.

Fragmentation of the Benzophenone Core: The benzophenone structure typically fragments via cleavage of the carbonyl group. Common fragmentation pathways for benzophenone itself include the loss of one of the phenyl rings.

[M - C₆H₅]⁺: Loss of a phenyl radical (77 Da) from the molecular ion would result in a benzoyl cation at m/z 105. This is often a very prominent peak in the spectra of benzophenones.

[C₆H₅]⁺: The phenyl cation itself at m/z 77 is also a common fragment.

A fragmentation pathway for a substituted benzophenone has shown the loss of a substituted phenol molecule (C₆H₆O, 94 Da) researchgate.net.

Fragmentation of the Trimethylsilyl (TMS) Group: Trimethylsilylated compounds exhibit highly characteristic fragmentation patterns, making them readily identifiable by mass spectrometry sci-hub.senih.gov.

[M - CH₃]⁺: The most common fragmentation pathway for TMS compounds is the loss of a methyl radical (15 Da) to form a stable, resonance-stabilized silicenium ion [M - 15]⁺. For this compound, this would result in a prominent peak at m/z 301. This is often the base peak in the spectrum.

[Si(CH₃)₃]⁺: A characteristic ion for the trimethylsilyl group appears at m/z 73.

Rearrangement reactions are also common. For instance, ions corresponding to the migration of the TMS group can be observed.

Combining these pathways, the EI mass spectrum of this compound is expected to be dominated by the loss of a methyl group to give an ion at m/z 301. Other significant fragments would likely include the benzoyl cation (m/z 105), the phenyl cation (m/z 77), and the trimethylsilyl cation (m/z 73). The specific fragmentation pathways can be confirmed using tandem mass spectrometry (MS/MS) experiments, which involve isolating a specific ion and inducing further fragmentation to establish parent-daughter ion relationships fu-berlin.denih.gov.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonOrigin
316[M]⁺˙Molecular Ion
301[M - CH₃]⁺Loss of a methyl radical from the TMS group.
105[C₆H₅CO]⁺Benzoyl cation, from cleavage at the carbonyl group.
77[C₆H₅]⁺Phenyl cation.
73[Si(CH₃)₃]⁺Trimethylsilyl cation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

While specific experimental HRMS data for this compound is not extensively detailed in the reviewed literature, the expected data can be calculated based on its chemical formula, C₁₈H₁₈OSi. The analysis would involve ionizing the molecule and measuring the exact mass of the resulting molecular ion. In positive-ion mode, common adducts such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or potassiated ([M+K]⁺) ions are typically observed. The comparison between the measured accurate mass and the theoretically calculated mass should be within a narrow tolerance, typically less than 5 parts per million (ppm), to confirm the elemental composition.

Table 1: Predicted HRMS Data for this compound (C₁₈H₁₈OSi)

Ion Formula Adduct Calculated m/z
[C₁₈H₁₉OSi]⁺ [M+H]⁺ 291.1205
[C₁₈H₁₈NaOSi]⁺ [M+Na]⁺ 313.0998

This table presents theoretically calculated values. Experimental results would be expected to align closely with these figures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing molecules, including organic compounds, with minimal fragmentation. In a typical MALDI-TOF experiment, the analyte, this compound, would be co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) that strongly absorbs laser energy. Irradiation with a pulsed laser desorbs and ionizes the analyte, primarily forming singly charged molecular ions like [M+H]⁺ or [M+Na]⁺.

Specific MALDI-TOF mass spectra for this compound have not been reported in the surveyed scientific literature. However, an analysis would be expected to produce a spectrum dominated by the molecular ion peak, confirming the molecular weight of the compound. The high mass accuracy of the TOF analyzer would further corroborate its elemental composition. This technique is especially valuable for confirming the integrity of the synthesized compound with high sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is commonly coupled with tandem mass spectrometry (MS/MS) to probe the structure of a molecule through controlled fragmentation. sci-hub.se The molecule is first ionized, typically by protonation to form the [M+H]⁺ precursor ion. This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

Although a published ESI-MS/MS spectrum for this compound is not available, a fragmentation pathway can be predicted based on its structure. The most likely fragmentation points are the bonds adjacent to the carbonyl group and the loss of the trimethylsilyl group. The benzophenone moiety itself is known to fragment via cleavage of the bond between the carbonyl carbon and one of the phenyl rings.

Table 2: Predicted ESI-MS/MS Fragmentation Pattern for this compound ([M+H]⁺, m/z = 291.12)

Proposed Fragment Ion Chemical Formula Calculated m/z Fragmentation Pathway
Benzoyl cation [C₇H₅O]⁺ 105.03 Cleavage of the C-C bond between the carbonyl group and the silylethynyl-substituted phenyl ring.
Phenyl cation [C₆H₅]⁺ 77.04 Loss of CO from the benzoyl cation.
(Trimethylsilyl)ethynylphenyl cation [C₁₁H₁₃Si]⁺ 173.08 Cleavage of the C-C bond between the carbonyl group and the unsubstituted phenyl ring, followed by charge retention on the substituted fragment.
Loss of trimethylsilyl group [C₁₅H₉O]⁺ 205.06 Cleavage of the C-Si bond from the precursor ion.

This table represents a theoretical fragmentation pattern. The relative abundances of these fragments would depend on the specific instrumental conditions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides the most definitive information about the molecular structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Molecular Geometry

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions can be determined.

A definitive single crystal structure of this compound has not been reported in the primary literature or crystallographic databases. However, analysis of closely related structures, such as 1-nitro-4-(trimethylsilylethynyl)naphthalene, provides insight into the expected molecular geometry. nih.gov An SCXRD analysis of this compound would precisely define the dihedral angle between the two phenyl rings of the benzophenone core and the linearity of the ethynyl bridge. It would also provide accurate measurements of the C≡C triple bond and the Si-C bond lengths.

Table 3: Typical Bond Lengths Expected in the Crystal Structure of this compound

Bond Type Expected Length (Å)
C=O Carbonyl ~1.22
C-C Benzophenone Core (C-CO-C) ~1.49
C≡C Alkyne ~1.20
Si-C(sp) Silyl-Alkyne ~1.84
Si-C(sp³) Silyl-Methyl ~1.85

Data are based on typical values and data from analogous crystal structures. nih.govnih.gov

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential technique for characterizing the bulk properties of a crystalline solid. Unlike SCXRD, which analyzes a single crystal, PXRD provides a diffraction pattern from a powdered sample containing a large number of randomly oriented microcrystallites. nih.gov The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. nih.gov

An experimental PXRD pattern for this compound is not publicly available. Such a pattern would be used to:

Confirm phase identity: By comparing the experimental pattern to a theoretical pattern calculated from single-crystal data (if available), one can confirm the identity of the bulk material.

Assess purity: The presence of sharp peaks corresponding to a single crystalline phase indicates high purity. The appearance of additional peaks would suggest the presence of impurities or different polymorphic forms.

Analyze crystallinity: A pattern with sharp, well-defined peaks is characteristic of a highly crystalline material, whereas broad, diffuse features (a halo) would indicate the presence of amorphous content.

For related compounds like benzophenone, PXRD patterns are used to distinguish between different crystalline forms and to study the effects of additives on crystal growth. nih.gov A similar application would be crucial for the quality control and material characterization of this compound in any solid-state application.

Chemical Reactivity and Advanced Derivatization Strategies of 4 Trimethylsilylethynyl Benzophenone

Desilylation Reactions for Terminal Alkyne Generation

The trimethylsilyl (B98337) (TMS) group serves as a crucial protecting group for the terminal alkyne in 4-(trimethylsilylethynyl)benzophenone. Its removal, or desilylation, is a fundamental step to unmask the reactive terminal alkyne, 4-ethynylbenzophenone, which is a valuable precursor for further functionalization.

The cleavage of the silicon-carbon bond is commonly achieved under basic conditions. Reagents such as tetrathylammonium fluoride (B91410) (TBAF) and potassium hydroxide (B78521) (KOH) are frequently employed for this purpose.

Tetrabutylammonium (B224687) Fluoride (TBAF): TBAF is a widely used reagent for the desilylation of silyl (B83357) ethers and silylalkynes due to its high affinity for silicon. commonorganicchemistry.com The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate intermediate, which then fragments to yield the terminal alkyne and a fluorosilane byproduct. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.comchemspider.com While specific conditions for this compound are not extensively detailed in the reviewed literature, a general protocol involves dissolving the silylated compound in THF and treating it with a solution of TBAF. chemspider.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

Potassium Hydroxide (KOH): An alternative and often more economical method for desilylation involves the use of potassium hydroxide. researchgate.net This reaction is typically performed in a solvent mixture, such as toluene (B28343) and methanol (B129727), at reflux temperatures. The hydroxide ion attacks the silicon atom, leading to the cleavage of the C-Si bond and the formation of the terminal alkyne. A mixture of potassium hydroxide and potassium phosphate (B84403) has also been reported as an effective reagent for this transformation. researchgate.net

The choice between TBAF and KOH often depends on the substrate's sensitivity to the reaction conditions and the desired purity of the final product.

Table 1: Comparison of Common Desilylation Reagents

ReagentTypical ConditionsAdvantagesDisadvantages
TBAF THF, room temperatureMild conditions, high efficiency commonorganicchemistry.comHigher cost, potential for side reactions due to basicity chemspider.com
KOH Toluene/Methanol, refluxCost-effectiveHarsher conditions (elevated temperature) researchgate.net

The generation of 4-ethynylbenzophenone through desilylation opens up a vast array of possibilities for subsequent reactions, most notably in the realms of "click" chemistry and polymerization.

"Click" Chemistry: The terminal alkyne of 4-ethynylbenzophenone is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. organic-chemistry.orgwikipedia.orgalliedacademies.org This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule. organic-chemistry.org This methodology is widely used for bioconjugation, materials science, and drug discovery due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. wikipedia.orgalliedacademies.org The benzophenone (B1666685) moiety can be incorporated into larger molecular architectures, imparting its unique photophysical properties.

Polymerization: 4-Ethynylbenzophenone can serve as a monomer in the synthesis of various polymers. The terminal alkyne can undergo polymerization through several mechanisms. For instance, diethynylarenes, which are structurally related to 4-ethynylbenzophenone, have been polymerized through solid-phase and liquid-phase methods using various catalytic systems. nih.gov The resulting polymers often exhibit interesting thermal and electronic properties. nih.gov

Transformations Involving the Benzophenone Carbonyl Moiety

The carbonyl group of the benzophenone unit is another key reactive center in this compound, susceptible to both reduction and nucleophilic attack.

Reductions: The ketone group can be readily reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation. zenodo.orgstudylib.net The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. youtube.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of a diphenylmethanol (B121723) derivative after workup. zenodo.orgstudylib.net This reduction can be monitored by techniques such as TLC to follow the disappearance of the starting ketone. rsc.org

While specific studies on the oxidation of the benzophenone moiety in this particular compound are not prevalent in the provided search results, standard oxidation protocols for secondary alcohols could potentially be applied to the reduced product to regenerate the ketone if desired.

The electrophilic nature of the carbonyl carbon makes it a prime target for a variety of nucleophiles. A classic example is the Grignard reaction. umkc.eduumkc.edulibretexts.org Organomagnesium halides (Grignard reagents) can add to the carbonyl group to form a tertiary alcohol after acidic workup. For instance, the reaction of a Grignard reagent with benzophenone is a standard method for the synthesis of triphenylmethanol. umkc.eduumkc.edulibretexts.org A similar reaction with this compound would introduce a new organic substituent at the carbonyl carbon, leading to a more complex molecular structure. The reaction is typically performed in an anhydrous ether solvent. cerritos.edu

Table 2: Common Transformations of the Benzophenone Carbonyl Group

Reaction TypeReagentProduct
Reduction Sodium Borohydride (NaBH₄)Secondary Alcohol
Nucleophilic Addition Grignard Reagent (R-MgX)Tertiary Alcohol

Advanced Coupling and Polymerization Reactions

Beyond the individual reactivity of the alkyne and carbonyl groups, this compound can participate in more advanced coupling and polymerization reactions.

The terminal alkyne, after deprotection, can undergo oxidative coupling reactions, such as the Glaser or Hay coupling, to form symmetrical diynes. gelest.com These reactions typically employ a copper catalyst and an oxidant. gelest.com

Furthermore, the aryl halide functionality that can be present in derivatives of this compound, or the terminal alkyne itself, can participate in palladium-catalyzed cross-coupling reactions. The Sonogashira coupling , which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgsynarchive.com 4-Ethynylbenzophenone could be coupled with various aryl halides to synthesize a wide range of conjugated systems.

The bifunctional nature of 4-ethynylbenzophenone (possessing both an alkyne and a benzophenone moiety) makes it a valuable building block for the synthesis of functional polymers. The polymerization can be designed to proceed through the alkyne group, as mentioned earlier, leading to a polymer backbone with pendant benzophenone units. These pendant groups can then be used for post-polymerization modifications or to impart specific properties, such as photoreactivity, to the polymer.

Functionalization of the Aromatic Ring

Beyond the reactivity of the carbonyl and ethynyl (B1212043) groups, the aromatic rings of this compound offer further opportunities for functionalization, allowing for the fine-tuning of the molecule's properties.

The regioselective functionalization of the aromatic rings of benzophenone derivatives can be challenging due to the presence of multiple C-H bonds with similar reactivity. However, various strategies have been developed to achieve regioselectivity in aromatic substitution reactions. bohrium.com The existing substituents on the benzophenone core, in this case, the benzoyl group and the trimethylsilylethynyl group, direct incoming electrophiles to specific positions. The benzoyl group is a deactivating, meta-directing group, while the electronic influence of the trimethylsilylethynyl group is more complex. Synthetic methods such as Friedel-Crafts reactions or directed ortho-metalation can be employed to introduce alkyl or other functional groups at specific positions on the aromatic rings, although this may require careful optimization of reaction conditions to achieve the desired regioselectivity.

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that enables the formation of robust covalent linkages. researchgate.net This reaction typically involves the exchange of a fluoride ion from a sulfonyl fluoride (R-SO₂F) or a fluorosulfate (B1228806) (R-O-SO₂F) with a nucleophile. jk-sci.com Aryl silyl ethers are common nucleophiles in SuFEx reactions, reacting with sulfonyl fluorides in the presence of a base to form stable sulfate (B86663) or sulfonate linkages. researchgate.netnih.gov

While direct SuFEx modification on the aromatic C-H bonds of this compound is not a standard transformation, the principles of SuFEx can be applied to derivatives of this compound. For example, if a hydroxyl group were introduced onto one of the aromatic rings, it could be converted to a silyl ether and subsequently reacted with an aryl sulfonyl fluoride via SuFEx. This would allow for the covalent attachment of a wide range of functional modules to the benzophenone scaffold. nih.govchemrxiv.org The SuFEx reaction is known for its high efficiency and orthogonality to many other functional groups, making it a valuable tool for late-stage functionalization. nih.govsemanticscholar.orggrantome.com

Computational Chemistry and Theoretical Investigations into Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the properties of organic molecules, including benzophenone (B1666685) derivatives. chemrxiv.orglongdom.org

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure is determined by finding the minimum energy conformation. For 4-(trimethylsilylethynyl)benzophenone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest electronic energy. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. chemrxiv.orgscispace.com

The optimized geometry would reveal the planarity or twisting of the benzophenone core and the orientation of the trimethylsilylethynyl group. The electronic structure analysis would then provide information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it helps to identify the electrophilic and nucleophilic sites within the molecule.

Table 1: Representative Data from Geometry Optimization of a Benzophenone Derivative

ParameterOptimized Value
C=O Bond Length~1.24 Å
C-C (phenyl) Bond Length~1.39 - 1.41 Å
C≡C Bond Length~1.21 Å
Si-C (ethynyl) Bond Length~1.84 Å
Phenyl Ring Dihedral Angle~30-40°

Note: This table presents typical values for a benzophenone derivative and is for illustrative purposes. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. longdom.org The energy gap between the HOMO and LUMO (ΔEHOMO-LUMO) is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. longdom.org A smaller energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzophenone moiety, particularly the phenyl ring not attached to the electron-withdrawing carbonyl group, and potentially involving the π-system of the ethynyl (B1212043) group. The LUMO is likely to be centered on the carbonyl group and the associated phenyl ring, reflecting its electrophilic character. The trimethylsilyl (B98337) group would act as a bulky, electron-donating group through hyperconjugation, influencing the energy levels of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Data for a Benzophenone Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE)4.7

Note: This table provides example energy values. The actual values for this compound would be determined through specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. materialsciencejournal.org It provides a detailed picture of the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. scirp.org The stabilization energy E(2) associated with these interactions is a measure of the extent of electron delocalization, also known as hyperconjugation. researchgate.net

Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions in a Benzophenone Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
π(C-C)phenylπ(C=O)5.2
LP(O)π*(C-C)phenyl2.8

Note: This table illustrates the type of data obtained from an NBO analysis. The specific interactions and stabilization energies for this compound would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. nih.gov It is widely used to simulate UV-Vis absorption and emission spectra and to characterize the nature of singlet and triplet excited states. aps.org

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum. nih.govmdpi.com For this compound, the spectrum is expected to show characteristic π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, would arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the corresponding antibonding orbitals. The n→π* transition, usually of lower intensity, would involve the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. The presence of the trimethylsilylethynyl group is expected to cause a red-shift (shift to longer wavelengths) in the absorption bands compared to unsubstituted benzophenone due to the extended conjugation.

Similarly, TD-DFT can be used to model the fluorescence and phosphorescence spectra by calculating the emission energies from the optimized geometries of the lowest singlet (S1) and triplet (T1) excited states, respectively.

Table 4: Representative TD-DFT Data for UV-Vis Absorption of a Benzophenone Derivative

TransitionWavelength (nm)Oscillator Strength (f)
S0 → S1 (n→π)3500.002
S0 → S2 (π→π)2800.350
S0 → S3 (π→π*)2500.520

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. The actual spectral data for this compound would be obtained from specific simulations.

A key feature of benzophenone and its derivatives is their efficient intersystem crossing (ISC) from the lowest excited singlet state (S1) to the lowest triplet state (T1). unito.itedinst.com TD-DFT can be used to calculate the energies of these excited states and to understand the factors that promote ISC. The energy difference between the S1 and T1 states (ΔES-T) is a crucial parameter. In many benzophenone derivatives, the S1 state has n→π* character, while a low-lying π→π* triplet state facilitates rapid and efficient ISC.

For this compound, TD-DFT calculations would aim to determine the energies and characters of the S1 and T1 states. unito.it The extended π-conjugation introduced by the ethynyl group could lower the energy of the π→π* triplet state, potentially enhancing the ISC rate. Understanding the nature and energetics of these excited states is fundamental to predicting the photochemical and photophysical behavior of this compound.

Table 5: Representative Calculated Excited State Energies for a Benzophenone Derivative

StateEnergy (eV)Character
S13.54n→π
T13.20π→π
ΔES-T0.34-

Note: This table shows example energy values and state characters. The actual properties of the excited states of this compound would be determined from specific TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling offers a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By simulating reaction pathways and characterizing transient species, a deeper understanding of its reactivity can be achieved.

Photochemical Hydrogen Atom Transfer (HAT) Pathways

A hallmark reaction of the benzophenone triplet state is hydrogen atom transfer (HAT), a process where it abstracts a hydrogen atom from a suitable donor molecule. Computational studies on benzophenone itself have shown that this process is highly efficient and proceeds through a well-defined transition state. For this compound, it is hypothesized that the triplet state will also readily participate in HAT reactions.

Theoretical calculations would be instrumental in determining the activation energy barriers for hydrogen abstraction from various substrates. Key parameters that can be computed include the bond dissociation energies of the C-H bonds in potential hydrogen donors and the stability of the resulting ketyl radical of this compound. The presence of the trimethylsilylethynyl substituent may influence the spin density distribution in the triplet state, which in turn could affect the regioselectivity and rate of the HAT process.

Table 1: Hypothetical Calculated Parameters for HAT Reaction of Triplet this compound

ParameterValue (kcal/mol)
Triplet Energy (ET)Value not available
Activation Energy (ΔG‡) for HAT from CyclohexaneValue not available
Enthalpy of Reaction (ΔHrxn)Value not available

Note: The data in this table is hypothetical and serves as an example of parameters that would be determined through computational studies. Specific values require dedicated quantum chemical calculations.

Investigation of Catalyst Interactions and Transition States

The interaction of this compound with catalysts, particularly in the context of photoredox catalysis, is another area ripe for computational exploration. DFT calculations can be employed to model the coordination of the benzophenone moiety to a metal center or its interaction with an organocatalyst.

By mapping the potential energy surface of a catalyzed reaction, the structures of key intermediates and transition states can be identified. This allows for the elucidation of the catalytic cycle at a molecular level. For instance, in a hypothetical catalyzed cross-coupling reaction, computations could reveal whether the trimethylsilylethynyl group participates in the coordination to the catalyst or primarily acts as an electronic-tuning substituent. The analysis of transition state geometries and their associated energies would provide critical insights into the factors controlling the reaction's efficiency and selectivity.

Establishment of Structure-Property Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound, this involves understanding how the interplay between the benzophenone core and the trimethylsilylethynyl substituent dictates its electronic and photophysical behavior.

Computational models can predict various properties, such as the molecule's dipole moment, polarizability, and frontier molecular orbital (HOMO and LUMO) energies. The HOMO-LUMO gap is a particularly important descriptor as it correlates with the molecule's electronic absorption wavelength and its chemical reactivity. The introduction of the silylethynyl group, which can act as a π-acceptor or a weak π-donor depending on the electronic context, is expected to lower the LUMO energy and potentially the HOMO-LUMO gap compared to unsubstituted benzophenone.

Furthermore, time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, predicting the wavelengths and intensities of the n→π* and π→π* transitions. By systematically modifying the structure, for example, by changing the substituent on the silicon atom or its position on the benzophenone ring, a quantitative structure-property relationship (QSPR) model could be developed. Such a model would be invaluable for the rational design of new benzophenone derivatives with tailored photophysical properties for specific applications.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available
Wavelength of n→π* Transition (λmax)Value not available

Note: The data in this table is predictive and would be the output of specific computational chemistry calculations.

Applications in Advanced Materials Science and Chemical Biology Research

Development of Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). The benzophenone (B1666685) moiety, a well-known chromophore, has been incorporated into molecules designed to exhibit AIE.

Design of AIE-Active Polymers and Small Molecules Incorporating the Compound

While direct studies detailing the synthesis of AIE-active polymers and small molecules from 4-(trimethylsilylethynyl)benzophenone are not extensively documented in the provided search results, the core components of the molecule are relevant to AIE-gen design. The benzophenone unit can serve as a structural core, and the ethynyl (B1212043) group provides a versatile handle for constructing larger conjugated systems. For instance, benzophenone core-based photosensitizers have been designed to exhibit AIE characteristics for applications in photodynamic therapy. The strategy involves creating molecules that can undergo restricted intramolecular rotation in the aggregated state, a key mechanism for AIE. The trimethylsilyl (B98337) group in this compound serves as a protecting group for the terminal alkyne, which can be deprotected to participate in polymerization or coupling reactions to form larger, more complex AIE-active structures.

Role in Organic Light-Emitting Materials

The benzophenone core is a recognized component in the design of materials for organic light-emitting diodes (OLEDs). Its derivatives are utilized both as host materials and as emitters. Benzophenone's inherent properties, such as its ability to facilitate intersystem crossing, make it a candidate for developing thermally activated delayed fluorescence (TADF) emitters, which can enhance the efficiency of OLEDs. The incorporation of a trimethylsilylethynyl group onto the benzophenone scaffold can be used to extend the conjugation of the molecule and to tune its electronic and photophysical properties. This functional group provides a reactive site for further chemical modifications, allowing for the synthesis of a variety of organic light-emitting materials with tailored emission characteristics.

Engineering of Functional Polymers and Macromolecular Architectures

The dual functionality of this compound makes it a versatile monomer for the synthesis of complex polymer architectures. The benzophenone group can act as a photo-crosslinker, while the deprotected ethynyl group can participate in various polymerization reactions.

Synthesis of Hyperbranched Conjugated Polymers with Tunable Properties

A key application of a derivative of this compound is in the synthesis of hyperbranched conjugated polymers. Research has demonstrated the synthesis of a tetrayne monomer, 1,1,2,2-tetrakis(4-ethynylphenyl)ethene (B3178278) (TETPE), which is prepared from 4,4'-bis(trimethylsilyl)benzophenone. This process involves a McMurry homocoupling reaction of the benzophenone derivative. The resulting tetrayne can then be used in "click" polymerization reactions with diazide monomers to form hyperbranched conjugated polytriazoles. figshare.com

These hyperbranched polymers exhibit aggregation-enhanced emission (AEE), a phenomenon closely related to AIE. figshare.com The highly branched, three-dimensional structure of these polymers prevents strong intermolecular π-π stacking in the solid state, which often quenches fluorescence in linear conjugated polymers. This structural feature, combined with the electronic properties of the conjugated backbone, leads to high solid-state quantum yields. The properties of these hyperbranched polymers can be tuned by modifying the peripheral functional groups. figshare.com

PropertyValue
Polymer TypeHyperbranched Conjugated Polytriazole
Monomers1,1,2,2-tetrakis(4-ethynylphenyl)ethene (derived from a benzophenone precursor) and a diazide
Key FeatureAggregation-Enhanced Emission (AEE)
AdvantageHigh solid-state quantum yields due to suppression of π-π stacking

Preparation of Polytriazoles and Other Conjugated Polymer Backbones

The trimethylsilylethynyl group of this compound is a precursor to a terminal alkyne, which is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient and specific, making it ideal for the synthesis of well-defined polymers.

As demonstrated in the synthesis of hyperbranched conjugated polytriazoles from a benzophenone-derived tetrayne, the alkyne groups readily react with azide-functionalized monomers to form a 1,2,3-triazole-linked polymer backbone. figshare.com This approach allows for the creation of soluble and processable hyperbranched conjugated polytriazoles. The resulting polymers possess high thermal stability, with decomposition temperatures often exceeding 340°C. figshare.com The presence of the conjugated backbone and the triazole rings can impart desirable photophysical and electronic properties to the material.

Polymerization MethodMonomer Functional GroupsResulting Polymer Backbone Linkage
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alkyne and Azide1,2,3-Triazole

Photoinduced Polymer Surface Modification and Grafting Applications

The benzophenone moiety in this compound is a well-known photoinitiator. Upon excitation with UV light, benzophenone can abstract a hydrogen atom from a polymer substrate, creating a radical on the polymer surface. This radical can then initiate the polymerization of monomers, leading to the "grafting" of a new polymer chain onto the surface. This process is a versatile method for modifying the surface properties of materials without altering their bulk characteristics.

While specific studies on this compound for this purpose were not identified in the provided search results, the general principle of using benzophenone derivatives for photo-grafting is well-established. Different benzophenone derivatives have been photo-grafted onto various polymer surfaces, such as polypropylene, to improve properties like wettability and adhesion. The efficiency of the grafting process can be influenced by the substituents on the benzophenone ring. The presence of the trimethylsilylethynyl group could potentially influence the photoreactivity of the benzophenone core or provide an additional site for subsequent chemical modifications after the grafting process.

Chemical Probes and Bio-conjugation Strategies

The unique photochemical properties of the benzophenone moiety, combined with the synthetic versatility of the trimethylsilylethynyl group, make this compound a valuable scaffold in the design of sophisticated tools for chemical biology. Its structure allows for the integration of multiple functionalities, enabling researchers to probe complex biological systems with high precision.

Utilization as a Trifunctional Building Block for Chemical Biology Probes

This compound and its derivatives serve as trifunctional building blocks, which incorporate three key components into a single molecule: a connectivity group, a reactive group, and a bioorthogonal handle. acs.org This integrated design streamlines the synthesis of chemical probes used for target identification, protein profiling, and imaging. acs.orgnih.gov

The core components and their functions are:

Reactive Group : The benzophenone core is a well-established photoactivatable group. Upon exposure to UV light (typically around 350-365 nm), it forms an excited triplet state which can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent cross-link with interacting proteins or other biomolecules. nih.govnih.gov This process, known as photoaffinity labeling, allows for the permanent capture of even weak or transient biological interactions. acs.org

Bioorthogonal Handle : The trimethylsilyl (TMS) protected ethynyl (alkyne) group is a bioorthogonal handle. The TMS group can be easily removed to reveal a terminal alkyne. This alkyne can then be used for "click chemistry," most commonly the copper-catalyzed alkyne-azide cycloaddition (CuAAC), to attach reporter tags such as fluorophores (for imaging) or biotin (B1667282) (for affinity purification and pull-down assays). nih.govnih.gov

Connectivity Group : The benzophenone scaffold itself can be further functionalized at various positions to provide a point of attachment to a ligand, pharmacophore, or other molecule of interest, guiding the probe to its intended biological target. acs.org

This trifunctional nature allows for the efficient construction of activity-based probes (ABPs) and other tools to investigate the functional state of enzymes and other proteins within complex biological samples. nih.gov

Application as a Linker for Peptide Stapling and Photoaffinity Labeling

A significant application of this molecular architecture is in the development of multifunctional linkers for creating "stapled peptides". nih.gov Peptide stapling is a strategy used to constrain a peptide into its bioactive conformation, often an α-helix, thereby enhancing its stability, cell permeability, and binding affinity for its target. nih.govresearchgate.net

Researchers have designed and synthesized novel linkers derived from a benzophenone core that serve dual roles as both a peptide stapling reagent and a photoaffinity probe. nih.govrsc.org In a notable example, a multifunctional benzophenone linker was developed to stabilize a p53-derived peptide and study its interaction with its negative regulator, MDM2. nih.govresearchgate.net

The process involved these key steps:

Peptide Stapling : The linker, featuring two reactive groups, was attached to the peptide backbone using a "double-click" stapling method. This constrained the peptide into its helical shape.

Photoaffinity Labeling : The integrated benzophenone moiety within the linker was then used as a photo-crosslinking agent. Upon UV irradiation, the stapled peptide formed a covalent bond with its target protein, MDM2. nih.gov

Target Validation : Experiments showed that the photoreactive stapled peptide preferentially cross-linked with MDM2, even in the presence of other competing proteins like bovine serum albumin (BSA), demonstrating the specificity of the interaction. nih.gov

Furthermore, the linker design retained a terminal alkyne, the third functional handle, which could be subsequently reacted with an azide-biotin tag. This feature enables downstream applications such as pull-down assays to isolate and identify the protein-peptide complex. nih.govresearchgate.net

Integration into Host-Guest Systems and Supramolecular Assemblies

The rigid structure and functional handles of this compound make it and its derivatives attractive components for building larger, organized molecular systems. These range from crystalline frameworks to self-assembled gels, where the properties of the benzophenone unit can be harnessed for advanced applications.

Incorporation into Metal-Organic Frameworks (MOFs) for Tunable Properties

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. google.com The properties of a MOF can be precisely tuned by changing its constituent parts. Ethynylarene-based ligands with terminal carboxylate groups are of significant interest for constructing novel MOFs for applications in gas storage, separation, and catalysis. nih.gov

While this compound itself lacks the necessary coordinating groups (like carboxylates) to act as a primary linker, it represents a key precursor for photoresponsive MOF linkers. A closely related compound, methyl 4-(trimethylsilylethynyl)benzoate, has been synthesized specifically as a precursor for such ligands. nih.gov The synthetic strategy involves converting the methyl ester to a carboxylic acid, which can then coordinate to metal centers to build the MOF structure.

By using this approach, the benzophenone moiety can be integrated into the rigid framework of a MOF. rsc.orgkit.edu The incorporation of such photoresponsive molecules can create MOFs whose properties change in response to light. nih.govrsc.org Potential light-induced functionalities include:

Photoswitchable Adsorption : The conformation or electronic state of the benzophenone linker could be altered with light, changing the pore environment and thus modulating the adsorption and diffusion of guest molecules. researchgate.net

Photocatalysis : The benzophenone unit could act as a photocatalytic center within the MOF structure.

Remote Control of Properties : Light could be used as an external stimulus to remotely control the electronic or proton conduction properties of the material. researchgate.net

Exploration in Novel Photoinitiator and Photoredox Catalyst Systems

Benzophenone is a classic Type II photoinitiator, widely used to initiate free radical polymerization upon UV exposure. However, research has focused on developing new-generation photoinitiators with improved properties, such as enhanced absorption at longer wavelengths (for use with safer, low-energy LEDs), higher initiation efficiency, and greater stability to prevent migration from cured materials. researchgate.netresearchgate.netdntb.gov.ua

Hybrid structures that combine a benzophenone core with other chemical moieties, such as triphenylamine, have been designed and synthesized for photopolymerization under LED irradiation. researchgate.netresearchgate.net These novel photoinitiators exhibit significantly improved molar absorption coefficients and a redshift in their absorption maxima, making them highly efficient for both free radical and cationic photopolymerization under 365 nm or 405 nm LEDs. researchgate.netacs.org

In one study, a trifunctional benzophenone-triphenylamine (TBP-TPA) photoinitiator was developed that demonstrated superior performance compared to the well-known commercial photoinitiator 2-isopropylthioxanthone (B132848) (2-ITX). researchgate.netresearchgate.net The high molecular weight and trifunctional nature of such compounds are also advantageous for ensuring better migration stability, a critical challenge in applications like food packaging and 3D printing. researchgate.netresearchgate.netdntb.gov.ua These advanced benzophenone-based systems represent a significant breakthrough for industrial applications requiring rapid and efficient photocuring. researchgate.netacs.org

Q & A

Q. What are the established synthetic routes for 4-(trimethylsilylethynyl)benzophenone, and how can purity be optimized?

  • Methodological Answer : A common approach involves Sonogashira coupling between 4-bromobenzophenone and trimethylsilylacetylene, using a Pd catalyst (e.g., Pd(PPh₃)₄) and CuI as a co-catalyst in a solvent like THF or DMF. Post-synthesis, purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by ¹H/¹³C NMR (peak assignments: aromatic protons at δ 7.5–8.0 ppm, TMS protons at δ 0.2–0.3 ppm). Residual metal catalysts are removed using chelating agents (e.g., EDTA) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Confirm the TMS-ethynyl linkage via ¹³C NMR (ethynyl carbons at ~90–100 ppm, TMS carbons at ~0–5 ppm).
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 322.2).
  • FTIR : Detect ethynyl C≡C stretch (~2100–2150 cm⁻¹) and ketone C=O stretch (~1650–1700 cm⁻¹).
  • UV/Vis spectroscopy : Assess π→π* transitions (λ_max ~250–300 nm) for electronic behavior .

Advanced Research Questions

Q. How can experimental design address stability challenges of this compound under thermal or photolytic conditions?

  • Methodological Answer :
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., TGA mass loss onset >200°C).
  • Photostability : Use accelerated UV exposure tests (λ = 254–365 nm) in inert vs. aerobic conditions, monitoring degradation via HPLC.
  • Mitigation strategies : Incorporate stabilizing additives (e.g., radical scavengers) or inert-atmosphere storage .

Q. What role does this compound play in organic optoelectronic materials (e.g., OLEDs), and how are performance metrics optimized?

  • Methodological Answer : As an electron-transport layer or host matrix in OLEDs, its conjugated system enhances charge mobility. Performance optimization involves:
  • Doping concentration studies : Vary wt% in emissive layers (e.g., 5–20 wt%) to balance current efficiency (cd/A) and external quantum efficiency (EQE).
  • Device architecture : Pair with complementary hole-transport materials (e.g., TCTA) to reduce exciton quenching.
  • Lifetime testing : Measure luminance decay under continuous operation (e.g., 1000 hrs at 100 cd/m²) .

Q. How can researchers resolve contradictions in reported photophysical data (e.g., fluorescence quantum yields)?

  • Methodological Answer :
  • Standardized protocols : Use calibrated integrating spheres for quantum yield measurements, ensuring solvent degassing to minimize oxygen quenching.
  • Comparative controls : Benchmark against structurally similar benzophenone derivatives (e.g., 4-ethynylbenzophenone) under identical conditions.
  • Computational modeling : Perform TD-DFT calculations to correlate experimental λ_emission with theoretical transitions .

Q. What strategies are effective for incorporating this compound into photo-crosslinkable polymers or bioadhesives?

  • Methodological Answer :
  • Photoinitiator synergy : Combine with Type II photoinitiators (e.g., thioxanthones) to enhance UV-induced crosslinking efficiency.
  • Substituent tuning : Modify the benzophenone core (e.g., electron-withdrawing groups) to adjust reactivity in polymer matrices.
  • In situ monitoring : Use real-time FTIR or rheometry to track crosslinking kinetics (e.g., gelation time vs. UV intensity) .

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